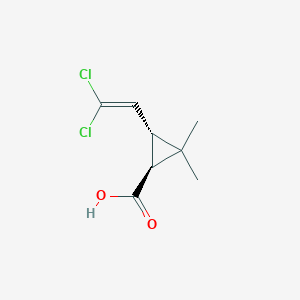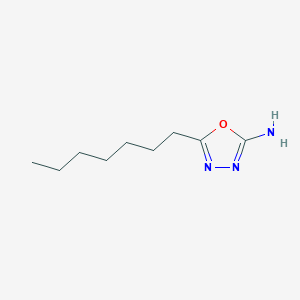
O,O-diméthyl thiophosphate de sodium
Vue d'ensemble
Description
Sodium O,O-dimethyl thiophosphate is an organic phosphate compound with the chemical formula C2H6NaO2PS2. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is typically a colorless to light yellow solid and is known for its low solubility in water but good solubility in organic solvents such as alcohols and ethers .
Applications De Recherche Scientifique
Sodium O,O-dimethyl thiophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in chemotherapeutic agents.
Industry: It is used as a flame retardant in plastics, coatings, and adhesives due to its phosphorus and sulfur content
Mécanisme D'action
Target of Action
Sodium O,O-dimethyl thiophosphate, also known as sodium o,o-dimethyl phosphorothioate, is a chemical compound that plays a role in generating chemical intermediates . It is employed as a reagent for synthesizing substances such as antibiotics and hormones . .
Mode of Action
It is known to be an effective electrophilic reagent, often used in phosphorylation reactions and sulfurization reactions .
Biochemical Pathways
It is known to be involved in the synthesis of different types of organic phosphates . It serves as a catalyst in the production of intermediates like fatty acids and amino acids .
Pharmacokinetics
It is known that the compound is usually a colorless to light yellow solid and has low solubility in water but can dissolve well in organic solvents such as alcohols and ethers .
Result of Action
It is known to play a role in generating chemical intermediates and is involved in biochemistry and physiology research .
Action Environment
Therefore, the compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature, humidity, and the presence of other chemical substances. It should be stored at 2-8°C and handled with appropriate safety measures to avoid direct contact with skin and eyes .
Analyse Biochimique
Biochemical Properties
Sodium O,O-dimethyl thiophosphate plays a crucial role in biochemical reactions by acting as a reagent and catalyst. It interacts with various enzymes, proteins, and other biomolecules to facilitate the synthesis of important biochemical intermediates. For instance, it is involved in the production of fatty acids and amino acids, which are essential components of cellular metabolism . The compound’s interactions with enzymes and proteins are primarily catalytic, enhancing the efficiency of biochemical reactions.
Cellular Effects
Sodium O,O-dimethyl thiophosphate influences various cellular processes by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of specific enzymes involved in metabolic pathways, thereby impacting the overall metabolic flux within cells. Additionally, the compound can alter gene expression patterns, leading to changes in cellular function and behavior .
Molecular Mechanism
At the molecular level, sodium O,O-dimethyl thiophosphate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with their active sites, thereby modulating their catalytic activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium O,O-dimethyl thiophosphate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that sodium O,O-dimethyl thiophosphate remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound may result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of sodium O,O-dimethyl thiophosphate in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects by enhancing metabolic processes and promoting cellular function. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular homeostasis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .
Metabolic Pathways
Sodium O,O-dimethyl thiophosphate is involved in several metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the synthesis of fatty acids and amino acids, which are critical for cellular metabolism. The compound’s interactions with metabolic enzymes can influence the levels of various metabolites, thereby affecting the overall metabolic flux within cells .
Transport and Distribution
Within cells and tissues, sodium O,O-dimethyl thiophosphate is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. The transport and distribution of sodium O,O-dimethyl thiophosphate are crucial for its biochemical activity and overall effects on cellular function .
Subcellular Localization
Sodium O,O-dimethyl thiophosphate exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with specific biomolecules and its overall biochemical activity within cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium O,O-dimethyl thiophosphate can be synthesized through a multi-step process. One common method involves the reaction of dimethyl phosphite with sodium in methanol at around 40°C, followed by the addition of sulfur at 50°C. This reaction typically takes about 5 hours . Another method involves the reaction of sulfur with methanol to produce dimethyl thiophosphoric acid, which is then neutralized with sodium hydroxide to form sodium O,O-dimethyl thiophosphate .
Industrial Production Methods: Industrial production of sodium O,O-dimethyl thiophosphate often employs similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity of the final product. The use of microwave irradiation has also been explored to enhance reaction efficiency and reduce production time .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium O,O-dimethyl thiophosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphorothioate derivatives.
Substitution: It acts as an effective electrophilic reagent in phosphorylation and thiolation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Substitution: Reagents such as alkyl halides and tosylates are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphorothioate derivatives.
Substitution: Various organophosphorus compounds depending on the substituents used.
Comparaison Avec Des Composés Similaires
Sodium monothiophosphate: Similar in structure but contains only one sulfur atom.
Sodium dithiophosphate: Contains two sulfur atoms and is used in similar applications.
O,O-Dimethyl dithiophosphate sodium salt: Another related compound with similar uses.
Uniqueness: Sodium O,O-dimethyl thiophosphate is unique due to its specific combination of phosphorus and sulfur atoms, which imparts distinct chemical reactivity and stability. Its ability to act as an effective electrophilic reagent makes it valuable in various synthetic and industrial applications .
Propriétés
IUPAC Name |
sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRYJFJUTLBKPU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)([O-])OC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6NaO3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1112-38-5 (Parent) | |
| Record name | Sodium O,O-dimethyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10895101 | |
| Record name | Sodium O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23754-87-2 | |
| Record name | Sodium O,O-dimethyl thiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023754872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium O,O-dimethyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10895101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















